1-methylpyridin-2(1H)-imine

UV-Vis Spectroscopy Tautomerism Solvatochromism

1-Methylpyridin-2(1H)-imine (CAS 4088-63-5, C₆H₈N₂, MW 108.14 g/mol), also referred to as 1-methyl-2(1H)-pyridinimine (1-MPI), is a nitrogen-containing heterocycle that functions as a stabilized imino tautomer of 2-aminopyridine. Unlike its 2-pyridone analog, 1-MPI contains a C=N exocyclic double bond, which fundamentally alters its electronic structure and reactivity profile.

Molecular Formula C6H8N2
Molecular Weight 108.14 g/mol
CAS No. 4088-63-5
Cat. No. B189590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methylpyridin-2(1H)-imine
CAS4088-63-5
Molecular FormulaC6H8N2
Molecular Weight108.14 g/mol
Structural Identifiers
SMILESCN1C=CC=CC1=N
InChIInChI=1S/C6H8N2/c1-8-5-3-2-4-6(8)7/h2-5,7H,1H3
InChIKeySSDQZFNBHWFLIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylpyridin-2(1H)-imine (CAS 4088-63-5): Procurement Guide for a Spectroscopically Characterized Iminotautomer Building Block


1-Methylpyridin-2(1H)-imine (CAS 4088-63-5, C₆H₈N₂, MW 108.14 g/mol), also referred to as 1-methyl-2(1H)-pyridinimine (1-MPI), is a nitrogen-containing heterocycle that functions as a stabilized imino tautomer of 2-aminopyridine [1]. Unlike its 2-pyridone analog, 1-MPI contains a C=N exocyclic double bond, which fundamentally alters its electronic structure and reactivity profile. The compound is typically supplied as a pale yellow crystalline solid with a purity of ≥95% . Its unique spectroscopic behavior, particularly solvent-dependent UV-Vis absorption shifts and its role as a synthetic precursor to the alkaloid nudiflorine, distinguishes it from structurally related N-methyl heterocycles [2][3].

1-Methylpyridin-2(1H)-imine (4088-63-5): Why In-Class Analogs Cannot Be Interchanged in Photophysical and Synthetic Workflows


Experimental data demonstrate that 1-methylpyridin-2(1H)-imine exhibits distinct photophysical behavior compared to its closest structural analog, 1-methyl-2(1H)-pyridone (1-MPD). The replacement of the carbonyl oxygen with an imino group alters the excited-state potential surface, leading to a different torsional barrier and a substantially lower fluorescence quantum yield [1][2]. Furthermore, the imine functionality enables a unique solvent-dependent tautomeric equilibrium, where the compound exists as the imine in non-polar solvents but converts to the 1-methyl-2-aminopyridinium cation in protic media, a feature not shared by its 2-pyridone counterpart [3]. Substituting 1-MPD for 1-MPI in synthetic routes that rely on the imine moiety, such as alkaloid synthesis or coordination chemistry, will fail because the carbonyl group cannot replicate the reactivity of the C=N bond [4].

1-Methylpyridin-2(1H)-imine (4088-63-5): Head-to-Head Quantitative Evidence Against Closest Analogs


Solvent-Dependent UV-Vis Absorption Shift vs. 1-Methyl-2(1H)-pyridone: A Diagnostic for Imine Tautomer Selection

The UV absorption spectrum of 1-methylpyridin-2(1H)-imine (MPI) in isooctane (non-polar) displays two characteristic bands at 253 nm and 350 nm. Upon transfer to methanol or ethanol (polar, protic), these bands undergo a pronounced hypsochromic shift to 216 nm and 305 nm, respectively [1]. This large shift (Δλmax of 37–45 nm) is attributed to the conversion of the neutral imine tautomer to the 1-methyl-2-aminopyridinium cation. In contrast, 1-methyl-2(1H)-pyridone (1-MPD) does not exhibit a comparable solvent-induced tautomeric switch; its absorption maximum in polar solvents remains approximately at 297 nm due to the absence of a protonatable imino group [2]. This solvent-dependent spectral signature provides a unique, quantitative method for verifying the identity and tautomeric state of the purchased compound.

UV-Vis Spectroscopy Tautomerism Solvatochromism

Excited-State Methyl Torsional Barrier Energy: Differentiation from 1-Methyl-2(1H)-pyridone via Laser-Induced Fluorescence

Under supersonic jet-cooled conditions, laser-induced fluorescence excitation spectroscopy reveals that the methyl torsional barrier in the excited (S₁) state of 1-methylpyridin-2(1H)-imine (1MPI) is higher than that of 1-methyl-2(1H)-pyridone (1MPY) [1]. Ground-state torsional parameters for 1MPI have been reported as V₃ = 244 cm⁻¹ with a V₆ term of 15 cm⁻¹, while excited-state values are V₃ = 164 cm⁻¹, V₆ = 40 cm⁻¹ [2]. Although exact V₃ values for 1MPY under identical conditions were not fully disaggregated in the available abstract, it is explicitly stated that the barrier in 1MPI is measurably higher than that of 1MPY [1]. This difference in rotational barrier height reflects the distinct pi*-sigma* hyperconjugation effects originating from the imino versus carbonyl substituent.

Laser-Induced Fluorescence Methyl Torsion Potential Energy Surface

Fluorescence Quantum Yield: Near-Zero Emission Verifies Imine Identity Against 1-Methyl-2(1H)-pyridone

The fluorescence quantum yield (ΦF) of 1-methylpyridin-2(1H)-imine in isooctane is reported to be very small, approaching near-zero values [1]. This low ΦF is attributed to efficient nonradiative deactivation via vibronic coupling between the close-lying π,π* and n,π* singlet states facilitated by the nonplanar S₁ geometry (energy difference between nonplanar and planar S₁ structures calculated at only 0.34 kJ mol⁻¹) [2]. In contrast, substituted 2-pyridone fluorophores can achieve quantum yields of 40–74% in solution due to their planar excited-state geometry and different electronic state ordering [3]. This stark contrast in emission intensity provides a rapid, instrument-based verification that the purchased material is the imine rather than a pyridone contaminant.

Fluorescence Spectroscopy Quantum Yield Nonradiative Decay

Synthetic Route Specificity: Exclusive Intermediate for Nudiflorine Alkaloid via Regiospecific Imination

1-Methylpyridin-2(1H)-imine serves as the direct and exclusive precursor to the alkaloid nudiflorine via treatment with phosphorus oxychloride, as demonstrated by Buurman and van der Plas [1]. The synthesis proceeds through regiospecific imination of N-methylpyridinium salts with liquid ammonia/potassium permanganate. When the substituent at the pyridinium ring is hydrogen (X = H), the imino group is introduced exclusively at the C-6 position; however, with methyl substitution, the reaction is redirected to the C-2 position, yielding the key 1-methyl-2-imino intermediate [1]. Neither 1-methyl-2(1H)-pyridone nor 2-aminopyridine can replace 1-MPI in this transformation: the pyridone lacks the imino group required for the POCl₃-mediated conversion, while 2-aminopyridine exists predominantly as the amino tautomer (imino form less stable by 59.3–72.3 kJ mol⁻¹) and cannot be directly methylated at the ring nitrogen without reversing the tautomeric equilibrium [2].

Synthetic Chemistry Alkaloid Precursor Regiospecific Imination

Ground-State Planarity and Ring Framework Rigidity: Structural Comparison with 1-Methyl-2-pyridone

Ab initio calculations (RHF/6-31+G(d)) demonstrate that the ring framework of 1-methylpyridin-2(1H)-imine (1MPI) is planar in the ground (S₀) state within the precision of the calculation [1]. In the S₁ excited state, 1MPI adopts a nonplanar geometry with an energy difference of only 0.34 kJ mol⁻¹ between nonplanar and planar structures. Importantly, the degree of deformation of the molecular structure of 1MPI in the S₁ state is explicitly reported to be smaller than those of both 2-pyridone and 1-methyl-2-pyridone [1]. This reduced structural deformation translates to a different vibrational fine structure in the fluorescence spectrum of 1MPI compared to its pyridone counterparts, providing a spectroscopic fingerprint for compound verification.

Molecular Structure Ab Initio Calculation Ring Deformation

1-Methylpyridin-2(1H)-imine (4088-63-5): High-Confidence Application Scenarios Backed by Quantitative Spectroscopic and Synthetic Evidence


Synthetic Intermediate for Pyridine Alkaloid Total Synthesis (e.g., Nudiflorine)

1-MPI is the direct, regiospecifically installed precursor to the alkaloid nudiflorine, as established by Buurman and van der Plas [1]. Procurement of 1-MPI eliminates the need for in-house imination of N-methylpyridinium salts under liquid ammonia/potassium permanganate conditions, which requires careful control of regiospecificity (C-2 vs. C-6 imination depending on substitution pattern). The compound can be converted to nudiflorine in a single step using phosphorus oxychloride, making it the preferred starting material for laboratories pursuing nudiflorine or analogous pyridine alkaloid scaffolds.

Spectroscopic Standard for Imino Tautomer Characterization and QC Validation

The quantifiable solvent-dependent UV-Vis signature (λmax shifting from 350 nm in isooctane to 305 nm in methanol) provides a robust identity test for incoming quality control [1]. Combined with the near-zero fluorescence quantum yield, which serves as a sensitive indicator for pyridone contamination or hydrolysis, 1-MPI can function as a reference standard for laboratories developing spectroscopic methods to distinguish imine from carbonyl tautomers in heterocyclic systems.

Computational Chemistry Benchmark: Methyl Torsion and Excited-State Dynamics

1-MPI is one of a limited set of molecules for which both ground-state (V₃ = 244 cm⁻¹) and excited-state (V₃ = 164 cm⁻¹) methyl torsional parameters have been experimentally determined via supersonic jet spectroscopy [1]. Its smaller S₁ state ring deformation (0.34 kJ mol⁻¹ planar–nonplanar gap) relative to 2-pyridone and 1-methyl-2-pyridone makes it a valuable benchmark for ab initio and DFT methods aiming to predict excited-state potential energy surfaces of nitrogen heterocycles.

Coordination Chemistry and Ligand Design Featuring a Stabilized Imino Donor

The N-methylation of 1-MPI stabilizes the imino tautomer, preventing reversion to the amino form that occurs rapidly in unsubstituted 2-pyridinimine [1]. This configurational stability enables the compound to serve as a neutral imino ligand or ligand precursor, where the C=N moiety can coordinate to metal centers without competing tautomerization. The well-characterized Raman band at ~1650 cm⁻¹ (C=N/ring CC stretch) provides a convenient spectroscopic handle for monitoring metal coordination events [2].

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